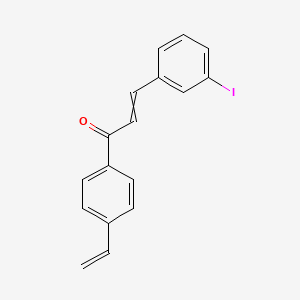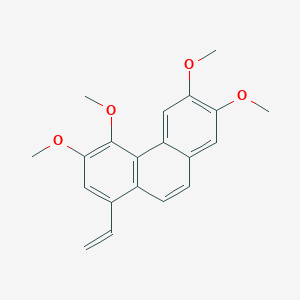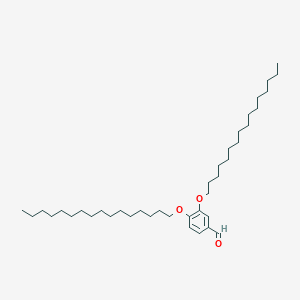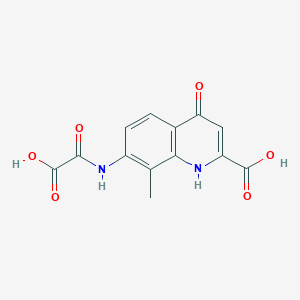![molecular formula C17H18O2S B14609261 {[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid CAS No. 60992-62-3](/img/structure/B14609261.png)
{[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid is an organic compound that features a biphenyl structure with a methyl group and an ethylsulfanyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid typically involves several steps:
Formation of 4’-Methyl[1,1’-biphenyl]-4-yl ethyl sulfide: This can be achieved by reacting 4’-methyl[1,1’-biphenyl]-4-yl bromide with ethanethiol in the presence of a base such as sodium hydride.
Oxidation to Sulfoxide: The ethyl sulfide is then oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide.
Formation of Acetic Acid Derivative: The sulfoxide is then reacted with bromoacetic acid in the presence of a base to form {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The acetic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl sulfide derivatives.
Substitution: Esters and amides of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid.
Applications De Recherche Scientifique
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of {[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbiphenyl: Lacks the ethylsulfanyl and acetic acid groups, making it less versatile in chemical reactions.
4-Ethylbiphenyl: Similar structure but without the sulfanyl group, leading to different reactivity.
4-Methyl[1,1’-biphenyl]-4-yl acetic acid: Lacks the ethylsulfanyl group, affecting its chemical properties and applications.
Uniqueness
{[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetic acid is unique due to the presence of both the ethylsulfanyl and acetic acid groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
60992-62-3 |
|---|---|
Formule moléculaire |
C17H18O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-[1-[4-(4-methylphenyl)phenyl]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C17H18O2S/c1-12-3-5-15(6-4-12)16-9-7-14(8-10-16)13(2)20-11-17(18)19/h3-10,13H,11H2,1-2H3,(H,18,19) |
Clé InChI |
BTICBVGSCMGNAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)
![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)

![N,N'-{Oxybis[(4,1-phenylene)carbamoyl-2,1-phenylene]}dibenzamide](/img/structure/B14609232.png)

![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)






